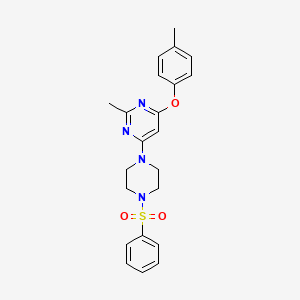
2-Methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity in Cancer Research Research on derivatives of 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine demonstrates significant antiproliferative effects against human cancer cell lines. A study by Mallesha et al. (2012) synthesized a series of new derivatives and evaluated their antiproliferative effect using the MTT assay method against four human cancer cell lines. Compounds from this series showed good activity on all tested cell lines except K562, highlighting potential for anticancer agent development (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial and Antibacterial Properties Further research has explored the antibacterial properties of related compounds, indicating a broad spectrum of potential therapeutic applications. A study from 1975 by Matsumoto and Minami detailed the preparation and antibacterial activity of a series of compounds, revealing significant activity against gram-negative bacteria, including Pseudomonas aeruginosa. This suggests the structural framework of this compound could be beneficial in designing new antibacterial agents (Matsumoto & Minami, 1975).
Synthesis and Pharmacological Evaluation The chemical synthesis and pharmacological properties of derivatives also indicate a range of potential applications. For instance, a study on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with phenylsulfonyl groups by Alsaedi, Farghaly, & Shaaban (2019), found several derivatives exceeded the activity of reference drugs against bacteria and fungi, suggesting these compounds have considerable potential in developing new antimicrobial therapies (Alsaedi, Farghaly, & Shaaban, 2019).
Herbicidal Applications The structural motif of this compound also finds relevance in agricultural chemistry. Nezu et al. (1996) synthesized a number of compounds exhibiting high herbicidal activity, indicating the potential utility of this chemical framework in developing new herbicides (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-17-8-10-19(11-9-17)29-22-16-21(23-18(2)24-22)25-12-14-26(15-13-25)30(27,28)20-6-4-3-5-7-20/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVPPASUEACECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide](/img/structure/B2601823.png)
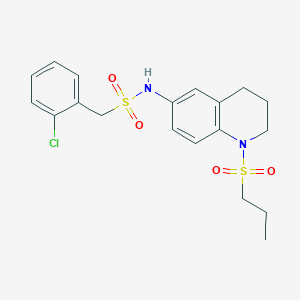

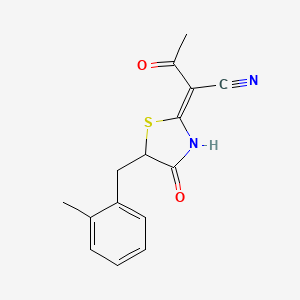

![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/no-structure.png)
phenyl]methyl})amine](/img/structure/B2601832.png)
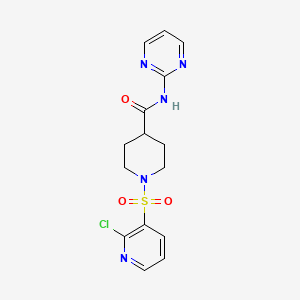
![3-(6-Methylpyridin-2-yl)-5-[(1-prop-2-ynylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2601838.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2601839.png)
![Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride](/img/structure/B2601840.png)
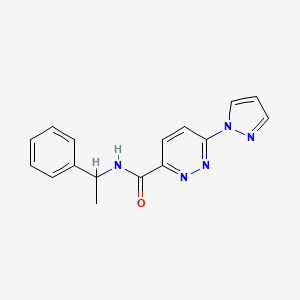
![N-[Bis(2-methylphenyl)methyl]but-2-ynamide](/img/structure/B2601843.png)
![5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide](/img/structure/B2601846.png)
